molecular formula C36H39FN2O8 B597569 3-N-Boc-5/'/'-O-dimethoxytrityl-3/'/'-fluoro-thymidine CAS No. 138685-99-1

3-N-Boc-5/'/'-O-dimethoxytrityl-3/'/'-fluoro-thymidine

Cat. No. B597569
CAS RN: 138685-99-1
M. Wt: 646.712
InChI Key: PFCXEGIEWDGXHF-FHRWSLRQSA-N
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Description

“3-N-Boc-5’‘-O-dimethoxytrityl-3’'-fluoro-thymidine” is a fluorinated nucleoside analog . It has a molecular formula of C36H39FN2O8 and a molecular weight of 646.712. This compound is used in scientific research and has diverse applications due to its unique properties, making it valuable for studying nucleic acids and developing new therapeutic interventions.


Synthesis Analysis

Pharmaceutical grade 3’-deoxy-3’-[^18 F]fluorothymidine ([^18 F]FLT) was synthesized using 3-N-Boc-5’-O-dimethoxytrityl-3’-O-nosyl-thymidine (BOC-Nosyl) precursor . The synthesis was carried out in the general purpose TRACERlab FX modules . The purification of [^18 F]FLT was achieved via solid phase extraction (SPE) after radiosynthesis, using a combination of different SPE cartridges .


Molecular Structure Analysis

The molecular structure of “3-N-Boc-5’‘-O-dimethoxytrityl-3’'-fluoro-thymidine” includes a fluorine atom attached at the 3’ position of the sugar ring and a bulky protecting group (5’-O-dimethoxytrityl, DMT) attached at the 5’ position of the sugar ring. A Boc (tert-Butyloxycarbonyl) protecting group is attached at the N3 position of the thymine base.


Chemical Reactions Analysis

The major difference to previous accomplishments rested upon the 3-N-Boc-protection of the FLT-labeling precursors avoiding the deprotection with ceric ammonium nitrate (CAN) .


Physical And Chemical Properties Analysis

The compound has a density of 1.29±0.1 g/cm3 (Predicted) and a pKa of 9.55±0.10 (Predicted) . It is a colourless solid .

Mechanism of Action

The “3-N-Boc-5’‘-O-dimethoxytrityl-3’'-fluoro-thymidine” exerts an undeniably formidable influence on the delicate process of DNA research and development inhibition and consequential infirmity of malignantly proliferating cells .

Safety and Hazards

The safety, risk, hazard, and MSDS of “3-N-Boc-5’‘-O-dimethoxytrityl-3’'-fluoro-thymidine” can be found in the relevant databases .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-N-Boc-5-O-dimethoxytrityl-3-fluoro-thymidine involves the protection of the hydroxyl groups of thymidine followed by the introduction of a Boc protecting group on the amine group at position 3. The 5'-hydroxyl group is then protected with a dimethoxytrityl group. The fluorine atom is introduced at position 3 using a fluorinating agent. The final step involves the removal of the protecting groups to obtain the desired compound.", "Starting Materials": [ "Thymidine", "Boc anhydride", "Diisopropylethylamine", "Dimethoxytrityl chloride", "Silver trifluoromethanesulfonate", "Fluorine gas", "Acetic anhydride", "Methanol", "Triethylamine", "Tetrabutylammonium fluoride" ], "Reaction": [ "Protection of 5'-hydroxyl group with dimethoxytrityl chloride in the presence of diisopropylethylamine", "Protection of 3'- and 5''-hydroxyl groups with acetic anhydride in the presence of triethylamine", "Introduction of Boc protecting group on the amine group at position 3 using Boc anhydride and diisopropylethylamine", "Fluorination of the protected thymidine using silver trifluoromethanesulfonate and fluorine gas", "Removal of the Boc protecting group using tetrabutylammonium fluoride", "Removal of the 5'- and 3''-protecting groups using methanol and triethylamine" ] }

CAS RN

138685-99-1

Molecular Formula

C36H39FN2O8

Molecular Weight

646.712

IUPAC Name

[(2R,3R,4S,5R)-4-fluoro-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C36H39FN2O8/c1-23-20-39(34(42)38-31(23)40)32-29(37)30(44-22-45-33(41)35(2,3)4)28(47-32)21-46-36(24-12-8-6-9-13-24,25-14-10-7-11-15-25)26-16-18-27(43-5)19-17-26/h6-20,28-30,32H,21-22H2,1-5H3,(H,38,40,42)/t28-,29+,30-,32-/m1/s1

InChI Key

PFCXEGIEWDGXHF-FHRWSLRQSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OCOC(=O)C(C)(C)C)F

Origin of Product

United States

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